Cas no 14513-15-6 (Cambinol)

Cambinol structure
Nome del prodotto:Cambinol
Numero CAS:14513-15-6
MF:C21H16N2O2S
MW:360.428943634033
MDL:MFCD09057543
CID:217253
PubChem ID:329774799
Cambinol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-
- Cambinol
- 5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one
- 2 Inhibitor IV
- 2 Inhibitor IV, Cambinol
- 2-Mercapto-4-phenyl-5-(2-hydroxy-naphthyl-1-methyl)-6-hydroxy-pyrimidin
- 5-(2-hydroxy-naphthalen-1-ylmethyl)-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
- AC1MMYEF
- NCIStruc1_001428
- NCIStruc2_001159
- NSC112546
- SIRT1
- SureCN3332758
- NSC-1125476
- 5-(2-Hydroxynaphthalen-1-ylmethyl)-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
- 5-[(2-hydroxy-1-naphthyl)methyl]-2-mercapto-6-phenyl-4(3H)-Pyrimidinone
- Tetrahydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-4(1H)-Pyrimidinone
- 5-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 5-[(2-Hydroxy-1-naphthyl)methyl]-6-phenyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- NSC-1125476, Tetrahydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-4(1H)-Pyrimidinone, 5-(2-Hydroxynaphthalen-1-ylmethyl)-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, 5-[(2-hydroxy-1-naphthyl)methyl]-2-mercapto-6-phenyl-4(3H)-Pyrimidinone
- SIRT1/2 Inhibitor IV
- SIRT1/2 Inhibitor IV, Cambinol
- NSC-1125476, Tetrahydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-4(1H)-Pyrimidinone, 5-(2-Hydroxynaphthalen-1-ylmethyl)-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, 5-[(2-hydroxy-1-
- AS-77641
- NSC 112546
- AKOS002364304
- DB15493
- NCGC00186001-01
- Cambinol, >=97% (HPLC), white powder
- NSC-112546
- UNII-8S2PHY4FNC
- Cambinol?
- 4(1H)-Pyrimidinone, 2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-
- BDBM29040
- SDCCGSBI-0055128.P002
- S5913
- A858236
- NCI60_000275
- DTXSID40390573
- 5-((2-hydroxynaphthalen-1-yl)methyl)-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- SCHEMBL2538372
- 8S2PHY4FNC
- MFCD09057543
- 2,3-Dihydro-5-((2-hydroxy-1-naphthalenyl)methyl)-6-phenyl-2-thioxo-4(1H)-pyrimidinone
- HY-100732
- CCG-221684
- NCGC00097230-01
- 5-((2-hydroxy-1-naphthyl)methyl)-2-mercapto-6-phenyl-4-pyrimidinol
- SIRT 1/2 inhibitor IV; NSC112546; NSC-112546; NSC 112546; SIRT1 Inhibitor II; SIRT2 Inhibitor VI
- 14513-15-6
- C3535
- AC-36198
- Tox21_500380
- CS-6945
- NCGC00014121
- NCGC00186001-06
- AKOS040745364
- J-008060
- 4(1H)-Pyrimidinone, 2,3-dihydro-5-((2-hydroxy-1-naphthalenyl)methyl)-6-phenyl-2-thioxo-
- NCGC00014121-02
- EX-A1837
- BCP28973
- CCG-37240
- NCI112546
- LP00380
- NCGC00261065-01
- D89564
- CHEMBL491960
- HMS3261K21
- T23357
- 5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
- 5-((2-hydroxynaphthalen-1-yl)methyl)-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
- DB-219045
-
- MDL: MFCD09057543
- Inchi: 1S/C21H16N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,24H,12H2,(H2,22,23,25,26)
- Chiave InChI: RVNSQVIUFZVNAU-UHFFFAOYSA-N
- Sorrisi: S=C1N([H])C(C(=C(C2C([H])=C([H])C([H])=C([H])C=2[H])N1[H])C([H])([H])C1=C(C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)O[H])=O
Proprietà calcolate
- Massa esatta: 360.09338
- Massa monoisotopica: 360.093
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 26
- Conta legami ruotabili: 3
- Complessità: 597
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 93.4
- XLogP3: 4.1
Proprietà sperimentali
- Densità: 1.41
- Punto di ebollizione: 667°Cat760mmHg
- Punto di infiammabilità: 357.2°C
- Indice di rifrazione: 1.771
- Solubilità: DMSO: ≥10mg/mL
- PSA: 61.36
- LogP: 4.54910
- Solubilità: DMSO: ≥10mg/mL
Cambinol Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H319
- Dichiarazione di avvertimento: P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Frasi di rischio:R22
Cambinol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4019-10 mg |
Cambinol |
14513-15-6 | 98.47% | 10mg |
¥1629.00 | 2022-02-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3535-25MG |
Cambinol |
14513-15-6 | >98.0%(HPLC) | 25mg |
¥990.00 | 2024-04-17 | |
abcr | AB550528-5mg |
Cambinol; . |
14513-15-6 | 5mg |
€211.30 | 2025-03-19 | ||
DC Chemicals | DC10744-100 mg |
Cambinol |
14513-15-6 | >98% | 100mg |
$550.0 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18532-5mg |
SIRT1/2 Inhibitor IV |
14513-15-6 | 98% | 5mg |
¥831.00 | 2023-09-09 | |
DC Chemicals | DC10744-1 g |
Cambinol |
14513-15-6 | >98% | 1g |
$1750.0 | 2022-03-01 | |
ChemScence | CS-6945-5mg |
Cambinol |
14513-15-6 | 99.70% | 5mg |
$99.0 | 2022-04-27 | |
ChemScence | CS-6945-10mg |
Cambinol |
14513-15-6 | 99.70% | 10mg |
$165.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18532-25mg |
SIRT1/2 Inhibitor IV |
14513-15-6 | 98% | 25mg |
¥3129.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7674-10mg |
SIRT1/2 Inhibitor IV |
14513-15-6 | 98% | 10mg |
¥1387.00 | 2023-09-09 |
Cambinol Letteratura correlata
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
14513-15-6 (Cambinol) Prodotti correlati
- 1217320-19-8(1-[(4S)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone)
- 2021376-74-7(3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride)
- 2138348-89-5(N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-1H-imidazole-2-sulfonamide)
- 1195-19-3(5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid)
- 2137826-16-3(methyl N-(3-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}prop-2-yn-1-yl)carbamate)
- 863512-86-1(5-bromo-N-2-(2-phenyl-1,3-thiazol-4-yl)ethylfuran-2-carboxamide)
- 873390-32-0(2-CHLORO-1,2,3,4-TETRAHYDRONAPHTHALENE)
- 1314963-56-8(Ethyl(2-isopropylphenyl)sulfane)
- 2171585-56-9(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexanecarbonyl}azetidine-2-carboxylic acid)
- 1871870-01-7(5-Amino-1-[(5-methylthiophen-3-yl)methyl]-1,2-dihydropyridin-2-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:14513-15-6)Cambinol

Purezza:99%/99%/99%/99%
Quantità:25mg/50mg/100mg/250mg
Prezzo ($):156.0/219.0/306.0/428.0